molecular formula C9H13ClN4 B190099 1-(6-Chloropyridazin-3-yl)piperidin-4-amine CAS No. 100241-10-9

1-(6-Chloropyridazin-3-yl)piperidin-4-amine

Cat. No. B190099
M. Wt: 212.68 g/mol
InChI Key: GKPCMZDULZMSTC-UHFFFAOYSA-N
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Patent
US05001125

Procedure details

A mixture of 6 parts of ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate and 60 parts of concentrate hydrochloric acid was stirred and refluxed for 24 hours. The reaction mixture was evaporated. Water was added and the whole was treated with concentrate ammonium hydroxide. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated, yielding 3.8 parts (82%) of 1-(6-chloro-3-pyridazinyl)-4-piperidinamine: mp. 260° C. (dec.) (compound 225).
Name
ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OCC)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N=N1)N1CCC(CC1)NC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
the whole was treated with concentrate ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N1CCC(CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.